molecular formula C16H15N3O4 B2957092 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899748-75-5

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2957092
CAS No.: 899748-75-5
M. Wt: 313.313
InChI Key: WYEWAGZEVGDPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring and a pyridinylmethyl group

Scientific Research Applications

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the dihydrobenzo dioxin ring. This can be achieved through the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The final step involves the reaction of the dihydrobenzo dioxin derivative with pyridin-2-ylmethyl oxalamide under controlled conditions to form the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choices, and purification techniques to ensure high yield and purity suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(pyridin-2-ylmethyl)oxalamide stands out due to its unique combination of a dihydrobenzo dioxin ring and a pyridinylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-15(18-10-12-3-1-2-6-17-12)16(21)19-11-4-5-13-14(9-11)23-8-7-22-13/h1-6,9H,7-8,10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEWAGZEVGDPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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